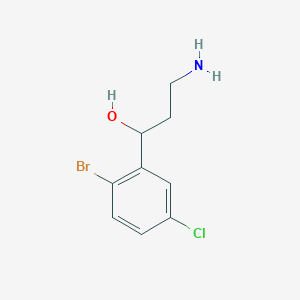
3-Amino-1-(2-bromo-5-chlorophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(2-bromo-5-chlorophenyl)propan-1-ol is a chemical compound with the molecular formula C9H11BrClNO and a molecular weight of 264.54 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, along with a hydroxyl group on the propanol chain. It is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-bromo-5-chlorophenyl)propan-1-ol typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(2-bromo-5-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while substitution reactions can replace the bromine or chlorine atoms with other functional groups .
Aplicaciones Científicas De Investigación
3-Amino-1-(2-bromo-5-chlorophenyl)propan-1-ol is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(2-bromo-5-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the bromine and chlorine atoms may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-ol
- 3-Amino-1-(2-bromo-5-fluorophenyl)propan-1-ol
- 3-Amino-1-(2-chloro-5-bromophenyl)propan-1-ol
Uniqueness
3-Amino-1-(2-bromo-5-chlorophenyl)propan-1-ol is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in research and development that may not be achievable with other similar compounds .
Propiedades
Fórmula molecular |
C9H11BrClNO |
|---|---|
Peso molecular |
264.54 g/mol |
Nombre IUPAC |
3-amino-1-(2-bromo-5-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrClNO/c10-8-2-1-6(11)5-7(8)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |
Clave InChI |
MHUVVKWFADBVJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(CCN)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



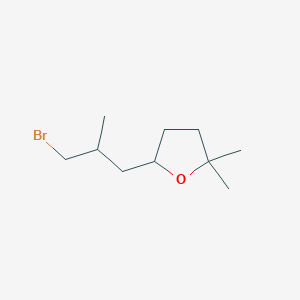

![Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13176166.png)
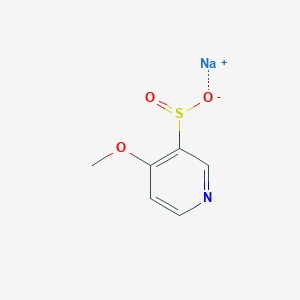
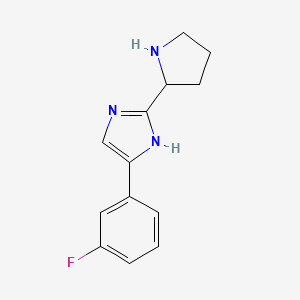

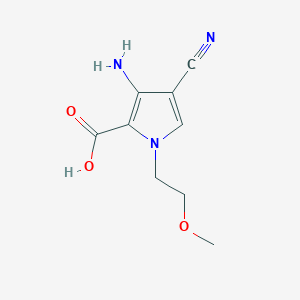
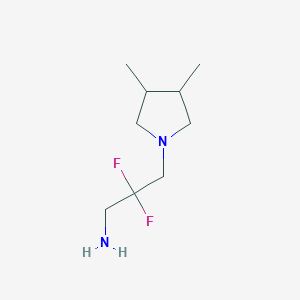

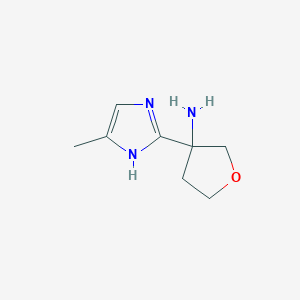
![[8-(Aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine;[8-(aminomethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanamine;[9-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine](/img/structure/B13176207.png)
![{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B13176211.png)
![[2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol](/img/structure/B13176217.png)
